molecular formula C6H12N4O2 B082368 1,4-Piperazinedicarboxamide CAS No. 10581-05-2

1,4-Piperazinedicarboxamide

Cat. No. B082368
CAS RN: 10581-05-2
M. Wt: 172.19 g/mol
InChI Key: NFHBOEVHUVZABE-UHFFFAOYSA-N
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Description

1,4-Piperazinedicarboxamide is a chemical compound with the molecular formula C6H12N4O2 . It has a molecular weight of 172.185 Da .


Synthesis Analysis

The synthesis of piperazine derivatives, which includes 1,4-Piperazinedicarboxamide, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1,4-Piperazinedicarboxamide consists of 6 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in various chemical databases .

Scientific Research Applications

  • Antibacterial and Antiviral Properties : 1,4-Disubstituted piperazines exhibit antibacterial activities against resistant strains of Staphylococcus aureus and function as antagonist-based HIV-1 entry inhibitors (Shroff et al., 2022).

  • Antitumor Activities : Certain derivatives of 1,4-Piperazinedicarboxamide have shown anti-tumor activities against various tumor cells, suggesting potential in cancer treatment (Guo et al., 2001).

  • Cancer Research : A specific compound, 4-(3, 5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide, demonstrates potent anti-growth activity in drug-resistant cancer cells and induces apoptosis by downregulating Bcl-2 protein levels (Lee et al., 2013).

  • Allergic Rhinitis Treatment : 1,4-Disubstituted piperazine derivative has been indicated for the treatment of inflammatory diseases, particularly allergic rhinitis (Norman, 2007).

  • Pharmacological Properties : N-aminoalkyl derivatives of 3,4-pyridinedicarboxamides, including compounds with piperazine substituents, have been found to have significant pharmacological activity, with some derivatives showing low toxicity and high pharmacological activity (Śladowska et al., 1995).

  • Antimycobacterial Activity : Derivatives of 1,4-Piperazinedicarboxamide have been synthesized and evaluated for their antimycobacterial activity, demonstrating promising leads for drug development (Eynde et al., 2003).

  • Biopharmaceutical Applications : Piperazine compounds have been studied for their antimicrobial and antioxidant properties, indicating their potential as biopharmaceutical materials (Saroha et al., 2020).

  • Peripheral Nervous System Cell Culturing : Poly(amidoamine) hydrogels derived from 1,4-bis(acryloyl)piperazine are suitable for culturing peripheral nervous system cells, indicating their potential use in nerve regeneration (Mauro et al., 2013).

properties

IUPAC Name

piperazine-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2/c7-5(11)9-1-2-10(4-3-9)6(8)12/h1-4H2,(H2,7,11)(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHBOEVHUVZABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293041
Record name 1,4-Piperazinedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Piperazinedicarboxamide

CAS RN

10581-05-2
Record name 1,4-Piperazinedicarboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Piperazinedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EU Stolarczyk, Ł Kaczmarek, K Eksanow… - Pharmaceutical …, 2009 - Taylor & Francis
Seven potential impurities, including by-products, starting materials and intermediates were identified in pharmaceutical substance quetiapine fumarate and characterized by …
Number of citations: 15 www.tandfonline.com
M Taha, NH Ismail, W Jamil, KM Khan, U Salar… - Medicinal Chemistry …, 2015 - Springer
Thiourea analogs 1–20 were synthesized and evaluated for their in vitro β-glucuronidase inhibitory potential. The compounds 9 (0.86 ± 0.01 μM), 6 (1.24 ± 0.01 μM), 16 (1.64 ± 0.02 μM) …
Number of citations: 45 link.springer.com
G Guercio, S Bacchi, A Perboni, C Leroi… - … Process Research & …, 2009 - ACS Publications
GW597599 1 is a novel NK-1 antagonist currently under investigation for the treatment of central nervous system disorders and emesis. The initial chemical development synthetic route, …
Number of citations: 13 pubs.acs.org
RW SIDWELL, G ARNETT, FM SCHABEL jr - Chemotherapy, 1972 - S. Karger.
Number of citations: 0

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